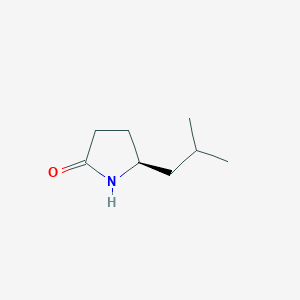

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Descripción general

Descripción

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is a chemical compound widely used in scientific research due to its versatile applications. It serves as a crucial building block for the synthesis of various pharmaceuticals, polymers, and agricultural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Solvent in Chemical Synthesis

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one serves as an effective solvent in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its polar aprotic nature enhances solubility for a wide range of compounds, making it suitable for reactions that require high efficiency and selectivity. This property is particularly advantageous in the production of complex organic molecules where solubility can be a limiting factor .

1.2 Drug Delivery Systems

One of the most notable applications of this compound is in drug delivery systems. It aids in solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability. This is crucial for developing various dosage forms, including oral, topical, and parenteral formulations. The compound's ability to improve the solubility of hydrophobic drugs allows for more effective therapeutic outcomes .

Case Study: Synthesis of Cannabinoid Receptor Ligands

A study explored the synthesis of potent ligands for cannabinoid receptors using pyrrolidinone derivatives, including this compound as a key intermediate. These ligands demonstrated high selectivity and potency at CB1 receptors, highlighting the compound's utility in developing new therapeutic agents targeting cannabinoid systems .

Case Study: MMP Inhibitors Development

Research on matrix metalloproteinase (MMP) inhibitors has identified this compound as part of the scaffold for creating selective inhibitors with significant biological activity against MMP-13. These inhibitors are being investigated for their potential in treating diseases characterized by excessive tissue remodeling, such as arthritis .

Mecanismo De Acción

The mechanism of action of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, particularly as Levetiracetam, involves binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby exerting its antiepileptic effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidinone: A parent compound with a similar structure but without the isobutyl group.

Pyrrolizine: A related compound with a fused bicyclic structure.

Pyrrolidine-2-one: Another derivative with a similar core structure.

Uniqueness

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is unique due to its specific substitution pattern and its significant biological activity as an antiepileptic agent. Its ability to bind to SV2A distinguishes it from other pyrrolidinone derivatives .

Actividad Biológica

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one, also known by its CAS number 62430-05-1, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse sources and presenting data in a structured manner.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone structure, which is significant for its interaction with biological systems. Its molecular formula is CHNO, indicating the presence of a nitrogen atom within a cyclic structure that can influence its pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to interact with various receptors, including:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.

- GABA Receptors : May enhance inhibitory neurotransmission, contributing to anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Cytotoxicity : Tests on cancer cell lines indicate varying degrees of cytotoxic effects, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 50 µM | 60% inhibition of proliferation | |

| SH-SY5Y | 25 µM | Neuroprotection against HO |

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

- Behavioral Studies : Demonstrated anxiolytic-like effects in rodent models, suggesting potential applications in anxiety disorders.

- Pain Models : Exhibited analgesic properties in formalin-induced pain models, indicating possible use in pain management therapies.

Case Studies

- Anxiolytic Activity : A study involving the administration of this compound in mice showed reduced anxiety-like behavior in the elevated plus maze test. The doses ranged from 10 mg/kg to 40 mg/kg, with significant results observed at the higher doses .

- Anticancer Properties : In a study assessing the compound's effects on breast cancer cell lines, treatment with this compound led to apoptosis and cell cycle arrest at G1 phase, indicating its potential as a therapeutic agent against specific cancers .

Safety and Toxicology

Toxicological assessments reveal that while this compound shows promising biological activity, it also necessitates careful evaluation of safety profiles. Acute toxicity studies indicate that high doses can lead to adverse effects such as lethargy and decreased motor activity in animal models.

Propiedades

IUPAC Name |

(5S)-5-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMHYDFTGFOIE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558456 | |

| Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62430-05-1 | |

| Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.